N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide
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Overview
Description
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, an amide, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine.
Sulfonation: The benzodioxine ring is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Amidation: The sulfonated intermediate is reacted with 2-aminoethylamine to form the sulfonamidoethyl derivative.
Final Coupling: The final step involves coupling the sulfonamidoethyl derivative with 4-isobutyramidobenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide can undergo several types of chemical reactions:
Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds share the benzodioxine and sulfonamide groups but differ in their substituents.
2,3-Dihydrobenzo[b][1,4]dioxine Derivatives: These compounds have similar core structures but lack the sulfonamide and amide groups.
Uniqueness
N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)ethyl)-4-isobutyramidobenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-14(2)20(25)24-16-5-3-15(4-6-16)21(26)22-9-10-23-31(27,28)17-7-8-18-19(13-17)30-12-11-29-18/h3-8,13-14,23H,9-12H2,1-2H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXYEZZYHNINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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